molecular formula C11H10O2 B6173453 methyl 5-ethynyl-2-methylbenzoate CAS No. 2052833-70-0

methyl 5-ethynyl-2-methylbenzoate

Cat. No.: B6173453
CAS No.: 2052833-70-0
M. Wt: 174.2
InChI Key:
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Description

Methyl 5-ethynyl-2-methylbenzoate is an organic compound with the molecular formula C11H10O2 It is a derivative of benzoic acid, featuring an ethynyl group at the 5-position and a methyl group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-ethynyl-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 5-ethynyl-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. This reaction typically requires heating under reflux conditions to achieve high yields.

Another method involves the use of diazomethane, where 5-ethynyl-2-methylbenzoic acid reacts with diazomethane in an ether solution to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid heterogeneous catalysts, such as zeolites, in microwave-assisted esterification has been explored to achieve high conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethynyl-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: 5-ethynyl-2-methylbenzoic acid or 5-ethynyl-2-methylbenzaldehyde.

    Reduction: Methyl 5-ethyl-2-methylbenzoate.

    Substitution: Methyl 5-nitro-2-methylbenzoate, methyl 5-bromo-2-methylbenzoate, and methyl 5-sulfonyl-2-methylbenzoate.

Scientific Research Applications

Methyl 5-ethynyl-2-methylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-ethynyl-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity, alter metabolic pathways, and influence cellular processes .

Comparison with Similar Compounds

Methyl 5-ethynyl-2-methylbenzoate can be compared with other similar compounds, such as:

    Methyl benzoate: Lacks the ethynyl and methyl substituents, making it less reactive in certain chemical reactions.

    Ethyl benzoate: Similar to methyl benzoate but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-nitrobenzoate: Contains a nitro group at the 3-position, which significantly alters its reactivity and applications.

The uniqueness of this compound lies in its ethynyl group, which provides additional reactivity and versatility in chemical synthesis and research applications .

Properties

CAS No.

2052833-70-0

Molecular Formula

C11H10O2

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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